molecular formula C21H16BrN3S B15015978 2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole

2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole

Cat. No.: B15015978
M. Wt: 422.3 g/mol
InChI Key: ZIPGKSSZIJYAHW-OYKKKHCWSA-N
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Description

2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE typically involves the condensation of 1-(4-bromophenyl)ethanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-bromo-1-(naphthalen-1-yl)ethanone in the presence of a base to yield the final thiazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole
  • 4-bromobiphenyl
  • 1,1,2,2-tetrakis(4-bromophenyl)ethylene

Uniqueness

2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the naphthalene moiety makes it particularly interesting for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H16BrN3S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H16BrN3S/c1-14(15-9-11-17(22)12-10-15)24-25-21-23-20(13-26-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,23,25)/b24-14-

InChI Key

ZIPGKSSZIJYAHW-OYKKKHCWSA-N

Isomeric SMILES

C/C(=N/NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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